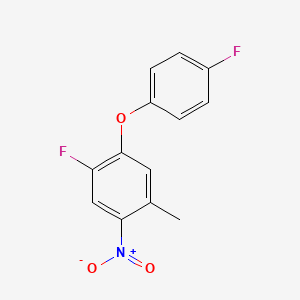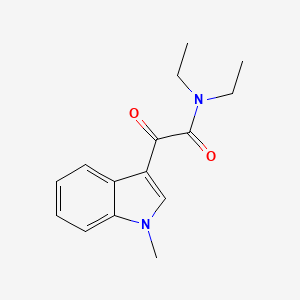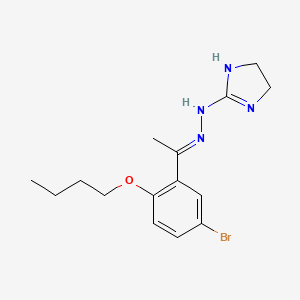
N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide, also known as IQ-1S, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research and treatment. IQ-1S belongs to the family of quinolinecarboxamides, which are known for their ability to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation.
Mecanismo De Acción
The mechanism of action of N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide involves its ability to bind to and inhibit the activity of the protein TCF4, which is a transcription factor that plays a key role in the Wnt/β-catenin signaling pathway. By inhibiting the activity of TCF4, this compound can prevent the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cancer cell migration and invasion, and the suppression of tumor growth in animal models. In addition, this compound has been shown to have minimal toxicity in normal cells, suggesting that it may be a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide for lab experiments is its specificity for the Wnt/β-catenin signaling pathway, which makes it a valuable tool for studying the role of this pathway in cancer development and progression. However, one limitation of this compound is that it can be difficult to synthesize and purify, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide, including:
1. Development of more efficient synthesis methods to increase the availability of this compound for research purposes.
2. Investigation of the potential for this compound to be used in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
3. Exploration of the potential for this compound to be used in the prevention or treatment of other diseases that are associated with dysregulation of the Wnt/β-catenin signaling pathway, such as osteoporosis and Alzheimer's disease.
4. Investigation of the potential for this compound to be used as a diagnostic tool for cancer, based on its ability to inhibit the activity of the Wnt/β-catenin signaling pathway in cancer cells.
Métodos De Síntesis
The synthesis of N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide involves a series of chemical reactions that start with the conversion of 2-nitrobenzaldehyde to 2-nitrobenzyl alcohol, followed by the formation of an isoxazole ring and the addition of a quinolinecarboxylic acid group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide has been shown to have a range of potential applications in cancer research and treatment. Studies have demonstrated that this compound can inhibit the activity of the Wnt/β-catenin signaling pathway, which is known to play a critical role in the development and progression of many types of cancer. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
Propiedades
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-19(21-18-10-11-24-22-18)15-12-17(13-6-2-1-3-7-13)20-16-9-5-4-8-14(15)16/h1-12H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDDIKSIXQVQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5697135.png)

![5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5697150.png)

![N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5697157.png)

![N-[4-(acetylamino)phenyl]-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5697174.png)
![{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5697179.png)


![3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5697207.png)
![3-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5697218.png)
![2-hydroxy-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5697223.png)
